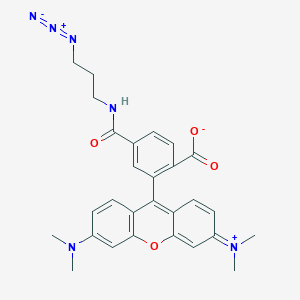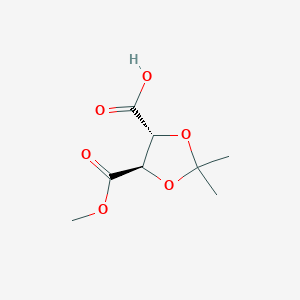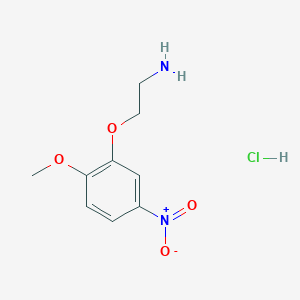
TAMRA azide, 6-isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAMRA azide, 6-isomer: is a derivative of tetramethylrhodamine (TAMRA), a xanthene dye known for its orange fluorescence. This compound is particularly notable for its use in click chemistry, where it reacts with terminal alkynes to form stable triazole linkages . The azide group in this compound, allows it to be used as a versatile tool in various biochemical applications .
作用机制
Target of Action
TAMRA azide, 6-isomer, also known as 5-TAMRA-Azide min. 95%, is an isomer of TAMRA . TAMRA is a xanthene dye with orange emission . The primary targets of this compound are terminal alkyne-tagged biomolecules . The azide groups in the compound allow it to react with alkynes, DBCO, and BCN .
Mode of Action
The mode of action of this compound involves a copper-catalyzed click reaction (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (spAAC) reaction . These reactions enable the compound to interact with its targets, leading to the formation of a stable triazole .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detection and labeling of terminal alkyne-tagged biomolecules . The compound’s interaction with these biomolecules can influence various biochemical processes, depending on the specific roles of the tagged biomolecules.
Pharmacokinetics
Its solubility in dmf, dmso, and alcohols suggests that it may be well-absorbed and distributed in biological systems where these solvents are present.
Result of Action
The result of this compound’s action is the successful labeling of terminal alkyne-tagged biomolecules . This labeling allows for the detection of these biomolecules, which can be crucial in various research and diagnostic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed click reaction can be affected by the presence and concentration of copper ions . Additionally, the compound’s stability and reactivity may be influenced by temperature . It is recommended to store the compound at -20°C to maintain its stability and efficacy.
生化分析
Biochemical Properties
“TAMRA azide, 6-isomer” plays a significant role in biochemical reactions, particularly in the field of bioconjugation . It can react with terminal alkynes using copper-catalyzed Click chemistry, or with cycloalkynes with copper-free strain promoted alkyne azide cycloaddition (spAAc) reaction . This property makes “this compound” a valuable tool for labeling and detecting biomolecules in complex biological samples .
Cellular Effects
The effects of “this compound” on cells are primarily related to its ability to label and detect various biomolecules . By conjugating with specific biomolecules, “this compound” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its reaction with terminal alkynes or cycloalkynes . This reaction results in the formation of a stable triazole, allowing the “this compound” to be covalently attached to the target biomolecule . This enables the visualization and tracking of the biomolecule within the biological system .
Metabolic Pathways
Given its reactivity, it is likely to interact with various enzymes or cofactors during the process of bioconjugation .
Subcellular Localization
The subcellular localization of “this compound” is determined by the biomolecules it is conjugated with. It does not possess any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: This can be achieved through a series of chemical reactions, including the conversion of an amine group to an azide group using reagents like sodium azide . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of TAMRA azide, 6-isomer follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
化学反应分析
Types of Reactions: TAMRA azide, 6-isomer primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are highly efficient and selective, forming stable triazole products .
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: Strained cyclooctynes are used, eliminating the need for copper catalysts.
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and bioorthogonal .
科学研究应用
Chemistry: TAMRA azide, 6-isomer is widely used in click chemistry for labeling and detecting biomolecules . Its high fluorescence makes it an excellent probe for various analytical techniques .
Biology: In biological research, this compound is used for imaging and tracking cellular processes. It is often conjugated to biomolecules like proteins and nucleic acids to study their interactions and functions .
Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging .
Industry: Industrially, this compound is used in the production of fluorescent dyes and probes for various applications, including quality control and environmental monitoring .
相似化合物的比较
TAMRA azide, 5-isomer: Another isomer of TAMRA azide with similar properties but different spatial configuration.
Tetramethylrhodamine (TMR): The parent compound of TAMRA azide, used in various fluorescent applications.
Fluorescein azide: Another fluorescent azide used in click chemistry, but with different spectral properties.
Uniqueness: TAMRA azide, 6-isomer is unique due to its specific isomeric form, which can influence its reactivity and binding properties . Its high fluorescence and stability make it particularly valuable for sensitive and specific detection applications .
属性
IUPAC Name |
4-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)23-14-17(6-9-20(23)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCOWUGYZJZMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














